5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-7-1-4-5(9)2-10-6(4)3-11-7/h1-3,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRNXQCYXRVUEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1Br)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 5 Bromo 3 Iodo 1h Pyrrolo 2,3 C Pyridine
Retrosynthetic Analysis of the 5-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine Framework
A logical retrosynthetic analysis of this compound suggests that the primary disconnection points are the carbon-halogen bonds. This leads to the key intermediate, 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole. The synthesis of this core structure is a critical first step, followed by the sequential and regioselective introduction of the bromine and iodine atoms. The order of halogenation is a crucial consideration, as the electronic nature of the pyrrolo[2,3-c]pyridine ring system will influence the position of electrophilic substitution.
Precursor Synthesis and Functionalization Approaches Leading to this compound
The synthesis of this compound is contingent on the successful construction of the pyrrolo[2,3-c]pyridine core and the subsequent controlled introduction of the halogen substituents.
Construction of the Pyrrolo[2,3-c]pyridine Core System
The pyrrolo[2,3-c]pyridine framework can be assembled through various synthetic routes. One common approach involves the cyclization of appropriately substituted pyridine (B92270) derivatives. For instance, derivatives of 2-amino-3-chloropyridine (B188170) can serve as starting materials. The specific methods for constructing this fused heterocyclic system are diverse and can be adapted based on the availability of starting materials and desired substitution patterns. google.comgoogle.com
Regioselective Halogenation Protocols for Bromine and Iodine Introduction
Once the 1H-pyrrolo[2,3-c]pyridine core is obtained, the next critical step is the regioselective introduction of bromine and iodine. The electronic properties of the azaindole ring system direct electrophilic substitution. The pyrrole (B145914) ring is generally more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring.
The synthesis of the target compound often proceeds through a stepwise halogenation. For example, starting with 5-bromo-1H-pyrrolo[2,3-c]pyridine, iodination can be achieved. A described method involves treating 5-bromo-1H-pyrazolo[3,4-b]pyridine with iodine to produce the 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine intermediate. growingscience.com While this is a different isomer, the principle of iodinating a bromo-substituted precursor is demonstrated.
The choice of halogenating agents and reaction conditions is crucial for achieving the desired regioselectivity. For bromination, reagents like N-bromosuccinimide (NBS) are commonly employed. For iodination, iodine in the presence of a base or an oxidizing agent, or N-iodosuccinimide (NIS), can be used. nih.gov The reaction solvent and temperature also play a significant role in controlling the outcome of the halogenation reactions.
Optimization of Reaction Conditions for Yield and Purity of this compound
Optimizing reaction conditions is essential to maximize the yield and purity of the final product. This involves a systematic study of various parameters.
For the iodination step, a study on a similar system showed that using molecular iodine (I2) in a solvent like dimethylformamide (DMF) with a base such as potassium hydroxide (B78521) (KOH) can be effective. chemicalbook.com The reaction time and temperature are critical variables that need to be fine-tuned. In one instance, stirring the reaction mixture for several hours at room temperature was followed by a workup procedure to isolate the product. chemicalbook.com The choice of base and its stoichiometry can significantly impact the reaction's efficiency.
The following table summarizes the optimization of iodination conditions for a related pyrazolo[3,4-b]pyridine system, which can provide insights into the synthesis of the target compound.
| Entry | Reagent (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | I₂ (0.9) | Crushed KOH (3.8) | DMF | RT | 3.5 | - |
| 2 | I₂ | Solid NaOH | 1,4-Dioxane | 40 | 23 | 97 |
This data is for the synthesis of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine and is presented for illustrative purposes. chemicalbook.com
Advanced Synthetic Pathways to this compound
Beyond the traditional stepwise approaches, advanced synthetic methodologies offer more efficient and convergent routes to complex molecules like this compound.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of each component, represent a powerful strategy for synthesizing complex heterocyclic scaffolds. nih.govmdpi.com While a specific MCR for the direct synthesis of this compound is not explicitly detailed in the provided context, the principles of MCRs can be applied to construct the core pyrrolo[2,3-c]pyridine ring system. nih.gov For instance, a four-component synthesis of pyrrolo[3,4-b]pyridin-5-one has been reported, showcasing the potential of MCRs in building related heterocyclic structures. nih.gov The development of a multicomponent reaction that directly incorporates the required bromo and iodo functionalities would be a significant advancement in the synthesis of this target molecule.
Flow Chemistry and Microwave-Assisted Synthesis
Modern synthetic techniques such as flow chemistry and microwave-assisted synthesis offer significant advantages in terms of reaction speed, efficiency, and scalability. For instance, microwave irradiation has been successfully employed in the synthesis of various related heterocyclic systems, including derivatives of 1H-pyrrolo[3,2-c]pyridine and other pyrrolylpyridines. nih.govresearchgate.net These methods often lead to higher yields and shorter reaction times compared to conventional heating.
A 2024 study detailed the microwave-assisted synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, an isomer of the target compound. nih.gov The reaction was carried out in a microwave reactor at 85 °C for 30 minutes. nih.gov Another paper describes a general microwave-assisted, three-component reaction for synthesizing pyrrolo[2,3-d]pyrimidines, highlighting the utility of this technology in constructing complex heterocyclic frameworks. beilstein-journals.org However, no specific protocols for the synthesis of this compound using either flow chemistry or microwave assistance have been reported.
Electrosynthesis Approaches
Electrosynthesis represents an environmentally friendly and powerful method for forging chemical bonds, often providing unique reactivity compared to traditional reagents. This technique utilizes electric current to drive chemical reactions, minimizing waste and avoiding harsh reagents. Despite its growing application in organic synthesis, a search of the current literature reveals no documented electrosynthesis methods for the preparation of this compound or its direct precursors.
Mechanistic Investigations of the Synthesis of this compound
Detailed mechanistic investigations provide fundamental insights into reaction pathways, allowing for optimization and broader application of synthetic methods. Such studies for the formation of this compound are absent from the scientific literature. Mechanistic proposals exist for related reactions, such as the microwave-assisted synthesis of pyrrolo[2,3-d]pyrimidines, which is thought to proceed through a series of condensation and intramolecular cyclization steps. beilstein-journals.org However, without experimental or computational data for the target compound, any proposed mechanism would be purely speculative.
Chemical Reactivity and Derivatization of 5 Bromo 3 Iodo 1h Pyrrolo 2,3 C Pyridine
Electrophilic Aromatic Substitution Reactions on the Pyrrolo[2,3-c]pyridine Core
The pyrrolo[2,3-c]pyridine core consists of an electron-rich pyrrole (B145914) ring fused to an electron-deficient pyridine (B92270) ring. This electronic disparity dictates the regioselectivity of electrophilic aromatic substitution (EAS) reactions. Generally, the pyrrole ring is more susceptible to electrophilic attack than the pyridine ring. youtube.comaklectures.com For the parent pyridine molecule, electrophilic substitution is challenging and typically occurs at the C-3 position due to the deactivating effect of the nitrogen atom. quora.comyoutube.comquora.com Conversely, pyrrole readily undergoes electrophilic substitution, preferentially at the C-2 position, because this pathway leads to a more stabilized carbocation intermediate. aklectures.comquora.com
In the case of 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine, the most reactive positions on the pyrrole ring (C-2 and C-3) and a key position on the pyridine ring (C-5) are already substituted. Further electrophilic substitution would require forcing conditions and would likely target the remaining unsubstituted positions, C-2 or C-6. Common electrophilic substitution reactions such as nitration and halogenation have been reported for related azaindole systems. researchgate.netevitachem.com For instance, nitration of 4-chloro-7-azaindole (B22810) has been shown to proceed regioselectively at the C-3 position, demonstrating the pyrrole ring's higher reactivity. researchgate.net
Nucleophilic Substitution Reactions at Halogenated Positions of this compound
Direct nucleophilic aromatic substitution (SNAr) of the halogen atoms in this compound is less common than cross-coupling reactions. SNAr reactions typically require the presence of strong electron-withdrawing groups to activate the aromatic ring toward nucleophilic attack. The pyrrolopyridine core itself is not sufficiently electron-deficient to facilitate this reaction pathway under standard conditions.
However, in specifically designed systems, SNAr can be a viable strategy. For example, in the synthesis of a Chk1 kinase inhibitor, a key step involved the nucleophilic aromatic substitution of a chlorine atom on a related 5-bromo-4-chloro-3-nitro-7-azaindole intermediate. researchgate.net The presence of the strongly electron-withdrawing nitro group at the C-3 position was crucial for activating the C-4 position for substitution by an amine. researchgate.net This highlights that while not a general route for unsubstituted pyrrolopyridines, nucleophilic substitution can be achieved with appropriate electronic activation of the heterocyclic core.
Cross-Coupling Reactions Involving this compound
The synthetic utility of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions. The presence of two different halogens with distinct reactivities (reactivity order: I > Br > Cl) allows for highly selective and sequential functionalization. nih.gov The C-I bond at the C-3 position is significantly more reactive toward oxidative addition to a palladium(0) catalyst than the C-Br bond at the C-5 position, enabling regioselective derivatization.
The Suzuki-Miyaura reaction is a versatile and widely used method for forming new carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.comlibretexts.orgyoutube.com
For this compound, the Suzuki-Miyaura coupling can be performed with high regioselectivity at the more reactive C-3 iodo position. This allows for the introduction of various aryl, heteroaryl, or vinyl groups at this position while leaving the C-5 bromo-substituent untouched for subsequent transformations. This stepwise functionalization is a powerful strategy for building molecular complexity. Studies on related dihalogenated aminopyrazoles have shown that bromo and chloro derivatives are often superior to iodo-derivatives in Suzuki couplings due to a reduced tendency for a dehalogenation side reaction. nih.gov However, the higher reactivity of the iodide is key for selective reactions in dihalo compounds containing both bromine and iodine.
| Catalyst | Base | Solvent | Substrate Type | Yield (%) | Ref |
| PdCl₂(PPh₃)₂ | NEt₃ | DMF | 5-Bromo-7-azaindole | 72-92 | acs.org |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 4-Substituted 1H-Indazole | Moderate to Good | rsc.org |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-Bromo-2-methylpyridin-3-amine | Moderate to Good |
This table presents typical conditions for Suzuki-Miyaura coupling on related heterocyclic systems to illustrate common parameters.
The Sonogashira coupling is the most common method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org
Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound proceeds with high regioselectivity at the C-3 iodo position. This selective functionalization allows for the introduction of an alkyne "handle," which can be used for further derivatization, for instance, via click chemistry or subsequent cyclization reactions. Research on the synthesis of 7-azaindole (B17877) derivatives has utilized a double Sonogashira reaction on 5-bromo-3-iodoaminopyridine as a key step to build complex heterocyclic systems. mdpi.comnih.gov
| Catalyst / Co-catalyst | Base | Solvent | Temperature | Substrate Type | Ref |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT or 60 °C | 4-Amino-2-bromo-5-iodopyridine | mdpi.comnih.gov |
| Pd(PPh₃)₄ / CuI | Et₃N | THF/DMA | - | 2-Amino-3-iodo-5-nitropyridine | mdpi.comnih.gov |
| Fe(acac)₃ / 2,2-bipyridine | K₂CO₃ | Toluene | 135 °C | Aryl Iodides | beilstein-journals.org |
This table shows representative conditions for Sonogashira coupling reactions on related nitrogen-containing heterocycles.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and high functional group tolerance, largely replacing harsher traditional methods. wikipedia.org
The reaction allows for the introduction of primary or secondary amines at the halogenated positions of the pyrrolo[2,3-c]pyridine core. Exploiting the differential reactivity of the halogens, amination can be directed selectively to the C-3 position. The development of specialized ligands, such as bulky, electron-rich biaryl phosphines, has been critical in extending the scope of this reaction to include less reactive heteroaryl chlorides and challenging amine coupling partners. nih.gov This method has been successfully applied to functionalize various five-membered nitrogen-containing heterocycles. mdpi.comnih.gov
| Catalyst / Ligand | Base | Solvent | Temperature | Substrate Type | Ref |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 °C | Aryl Bromides / Primary Amines | nih.gov |
| Pd(OAc)₂ / Josiphos-type ligand | K₃PO₄ | Toluene | 100 °C | Aryl Chlorides / Ammonia | wikipedia.org |
| [(CyPF-tBu)PdCl₂] | NaOt-Bu | Dioxane | 100 °C | Heteroaryl Halides | organic-chemistry.org |
This table summarizes typical conditions for Buchwald-Hartwig amination on various aryl and heteroaryl halides.
Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is a powerful tool for forming C-C bonds and is particularly valuable for its ability to couple sp³, sp², and sp carbon atoms. wikipedia.org Although used less frequently in industry than Suzuki or Heck reactions due to the sensitivity of organozinc reagents, it is a valuable method in total synthesis. wikipedia.org The Negishi coupling has been successfully applied in the derivatization of related azaindole scaffolds, for example, in the reaction of N-tosyl-3-bromoazaindoles with protected iodoalanine derivatives. researchgate.netresearchgate.net
Stille Coupling: The Stille reaction creates a C-C bond by coupling an organohalide with an organotin (stannane) reagent, catalyzed by palladium. organic-chemistry.orgwikipedia.org The reaction is highly versatile due to the stability and commercial availability of many organostannane reagents. libretexts.org It can be used with a wide variety of electrophiles, including aryl, vinyl, and acyl halides. libretexts.org However, a significant drawback of the Stille coupling is the high toxicity of organotin compounds, which has led to a preference for alternative methods like the Suzuki-Miyaura coupling in many applications. organic-chemistry.org
Regioselectivity and Stereoselectivity in Transformations of this compound
The transformations of this compound are dominated by the differential reactivity of the carbon-halogen bonds. In metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, the carbon-iodine (C-I) bond at the C3 position is significantly more reactive towards oxidative addition than the carbon-bromine (C-Br) bond at the C5 position. This pronounced difference in reactivity is a cornerstone of its synthetic utility, enabling highly regioselective functionalization.
The general order of reactivity for aryl halides in palladium-catalyzed oxidative addition is C-I > C-Br > C-Cl. This principle allows for the selective substitution of the iodo group while the bromo group remains intact, serving as a handle for subsequent, often more forcing, reaction conditions.
For instance, a Sonogashira coupling would be expected to proceed selectively at the C3 position to yield a 3-alkynyl-5-bromo-1H-pyrrolo[2,3-c]pyridine. Similarly, a Suzuki coupling with an arylboronic acid would furnish the corresponding 3-aryl-5-bromo-1H-pyrrolo[2,3-c]pyridine. This predictable regioselectivity is crucial for the stepwise construction of complex molecules.
Stereoselectivity is generally not a factor in the direct transformations of the aromatic core of this compound unless a chiral catalyst or reagent is used that induces atropisomerism in the product, or a new stereocenter is created on a substituent introduced during the reaction.
Table 1: Predicted Regioselective Cross-Coupling Reactions
| Reaction Type | Reagents | Predicted Major Product |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 3-Aryl-5-bromo-1H-pyrrolo[2,3-c]pyridine |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 3-Alkynyl-5-bromo-1H-pyrrolo[2,3-c]pyridine |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | N-Substituted-5-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine |
| Heck Coupling | Alkene, Pd catalyst, Base | 3-Alkenyl-5-bromo-1H-pyrrolo[2,3-c]pyridine |
Transformations Involving the Pyrrole and Pyridine Nitrogen Atoms of this compound
The 1H-pyrrolo[2,3-c]pyridine scaffold contains two nitrogen atoms with distinct chemical properties: the pyrrolic N1 and the pyridinic N6.
The pyrrole nitrogen (N1) is non-basic and possesses an acidic proton. This N-H group can be readily deprotonated by a variety of bases (e.g., NaH, K₂CO₃, LHMDS) to form an anion. This nucleophilic anion can then be targeted by electrophiles in reactions such as N-alkylation, N-arylation, N-acylation, or N-sulfonylation. Protection of this nitrogen is often a necessary first step in a synthetic sequence to prevent unwanted side reactions and to enhance the solubility of the substrate. Common protecting groups include triisopropylsilyl (TIPS) or phenylsulfonyl (PhSO₂). For example, reacting the compound with an alkyl halide in the presence of a base like potassium carbonate would yield the N1-alkylated derivative. nih.gov
The pyridine nitrogen (N6) is basic, akin to the nitrogen in pyridine itself. It is the primary site of protonation in acidic media and can coordinate to Lewis acids. This basicity reduces the reactivity of the pyridine ring toward electrophilic substitution. While direct alkylation or arylation at N6 to form a pyridinium (B92312) salt is possible, transformations involving the pyrrole N1 are more commonly employed for building molecular complexity. The reactivity of the N6 atom is a key feature of the broader family of azaindoles. researchgate.net
Table 2: Reactivity of Nitrogen Atoms
| Nitrogen Atom | Position | Hybridization | Chemical Character | Common Transformations |
| Pyrrole N | N1 | sp² | Acidic (N-H), Nucleophilic (anion) | Deprotonation followed by Alkylation, Arylation, Acylation, Sulfonylation |
| Pyridine N | N6 | sp² | Basic, Nucleophilic | Protonation, Lewis Acid Coordination, Quaternization |
Metalation and Lithiation Strategies for Directed Functionalization of this compound
Metalation, particularly lithiation, provides a powerful strategy for functionalizing the this compound core at positions not easily accessible through other means.
Halogen-Metal Exchange: The most straightforward lithiation strategy involves halogen-metal exchange. Treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) would result in a rapid and highly selective iodine-lithium exchange. This is due to the greater lability of the C-I bond compared to the C-Br bond. This reaction would generate the key intermediate, 5-bromo-3-lithio-1H-pyrrolo[2,3-c]pyridine (or its N-lithiated counterpart). This organolithium intermediate can then be trapped with a wide array of electrophiles (e.g., aldehydes, ketones, CO₂, disulfides) to introduce a new substituent specifically at the C3 position. This method offers an alternative to cross-coupling reactions for C3-functionalization.
Directed Deprotonation (Metalation): Direct deprotonation of a C-H bond is another potential strategy, though it is more complex for this substrate. The most acidic proton on the molecule is the one on the pyrrole nitrogen (N1-H). Reaction with one equivalent of a strong base will deprotonate this position first.
For C-H deprotonation, the N1 position must first be protected with a suitable group (e.g., TIPS, PhSO₂). Following N-protection, the most acidic C-H proton is typically at the C2 position, adjacent to the pyrrole nitrogen. nih.gov Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) could potentially achieve regioselective deprotonation at C2. nih.govsciencemadness.org However, the presence of the bromo and iodo substituents complicates this, as halogen-metal exchange can compete with or supersede C-H deprotonation, especially with alkyllithium bases. The use of lithium amide bases makes direct C-H lithiation more favorable over Li-Br exchange. sciencemadness.org
Table 3: Comparison of Lithiation Strategies
| Strategy | Reagent | Primary Site of Lithiation | Subsequent Reaction | Notes |
| Halogen-Metal Exchange | n-BuLi or t-BuLi, -78 °C | C3 (Iodine) | Trapping with electrophiles | Highly regioselective and efficient for C3 functionalization. |
| Deprotonation (N-H) | NaH, KHMDS, n-BuLi | N1 | N-alkylation, N-arylation, etc. | Standard procedure for functionalizing the pyrrole nitrogen. |
| Directed C-H Metalation | LDA or LiTMP on N-protected substrate | C2 (predicted) | Trapping with electrophiles | Requires N-protection; potential for competition from halogen-metal exchange. |
Advanced Spectroscopic and Structural Analysis of 5 Bromo 3 Iodo 1h Pyrrolo 2,3 C Pyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy, including ¹H NMR, ¹³C NMR, and two-dimensional techniques (e.g., COSY, HSQC, HMBC), is the cornerstone for elucidating the molecular structure of organic compounds in solution. For 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine, a complete NMR analysis would provide unambiguous assignment of all proton and carbon signals.
¹H NMR: Would be expected to show distinct signals for the protons on the pyrrolo[2,3-c]pyridine core. The chemical shifts, multiplicities (singlet, doublet), and coupling constants (J-values) would confirm the substitution pattern. For instance, the protons at the C-2, C-4, C-6, and C-7 positions and the N-H proton would each have a characteristic resonance.
¹³C NMR: Would identify the chemical shifts for each of the seven carbon atoms in the heterocyclic ring system. The significant electronegativity of the bromine and iodine atoms would induce notable downfield shifts for the C-5 and C-3 carbons to which they are attached.
2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) would be crucial to confirm the connectivity by showing correlations between protons and carbons over two or three bonds, solidifying the assignment of the isomeric structure.
While some vendors indicate the availability of NMR data for this compound, the actual spectra are not publicly accessible. bldpharm.comshiyabiopharm.com
X-ray Crystallography for Solid-State Structure Elucidation of this compound
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.
A successful crystallographic analysis of this compound would yield:
Confirmation of Connectivity: Absolute confirmation of the pyrrolo[2,3-c]pyridine scaffold and the positions of the bromo and iodo substituents.
Molecular Geometry: Precise measurements of all bond lengths (e.g., C-C, C-N, C-Br, C-I) and angles.
Intermolecular Interactions: Identification of hydrogen bonding (e.g., N-H···N interactions), halogen bonding, and π-π stacking interactions that dictate the crystal packing.
A search of crystallographic databases did not yield any deposited structures for this specific compound.
Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization and Molecular Conformation
IR Spectroscopy: Key expected absorptions would include the N-H stretching vibration (typically a sharp peak around 3400-3100 cm⁻¹), C-H stretching vibrations of the aromatic rings, and C=C/C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region. The C-Br and C-I stretching vibrations would appear at lower frequencies in the fingerprint region.
Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also detect these vibrational modes. Due to different selection rules, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
No published IR or Raman spectra for this compound could be located.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) would confirm the elemental formula (C₇H₄BrIN₂) by providing a highly accurate mass measurement of the molecular ion. The expected monoisotopic mass is approximately 321.8603 g/mol .
Isotopic Pattern: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, aiding in their identification.
Fragmentation Analysis: Under techniques like Electron Ionization (EI), the molecule would fragment in a predictable manner. Likely fragmentations would include the loss of iodine (I•) or bromine (Br•) radicals, which would be observed as distinct peaks in the mass spectrum.
While predicted mass spectrometry data exists for related isomers, no experimental spectra for this compound are available in public databases. uni.lu
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Characterization
UV-Visible (UV-Vis) and fluorescence spectroscopy investigate the electronic transitions within a molecule.
UV-Vis Spectroscopy: This technique would reveal the wavelengths at which the molecule absorbs light, corresponding to π→π* and n→π* electronic transitions within the aromatic pyrrolopyridine system. The positions and intensities of the absorption maxima (λ_max) are characteristic of the compound's chromophore.
Fluorescence Spectroscopy: If the compound is fluorescent, an emission spectrum could be recorded by exciting the molecule at one of its absorption wavelengths. This would provide information about the excited state properties, the emission wavelength, and the quantum yield.
No experimental UV-Vis or fluorescence spectra for this compound have been found in the reviewed literature.
Advanced Spectroscopic Techniques (e.g., Terahertz Spectroscopy) for Unique Structural Features
Terahertz (THz) spectroscopy probes low-frequency molecular vibrations and intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) in the solid state. For a crystalline sample of this compound, THz spectroscopy could provide unique insights into the collective vibrational modes of the crystal lattice, which are sensitive to the specific packing arrangement and intermolecular forces. This advanced technique could offer a distinct spectroscopic fingerprint sensitive to the material's solid-state form, but no such studies have been published for this compound.
Computational Chemistry and Theoretical Studies of 5 Bromo 3 Iodo 1h Pyrrolo 2,3 C Pyridine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) are employed to solve approximations of the Schrödinger equation, yielding information about electron distribution and orbital energies. nih.govsemanticscholar.org These calculations are crucial for predicting where and how a molecule is likely to react.
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and more reactive. nih.govmdpi.com For 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine, FMO analysis would pinpoint the distribution of these orbitals across the pyrrolopyridine core and the halogen substituents, indicating the most probable sites for nucleophilic and electrophilic attack.
Table 1: Illustrative Frontier Molecular Orbital Data for this compound This table presents hypothetical data representative of what an FMO analysis would generate.
| Parameter | Energy (eV) | Primary Atomic Contribution |
|---|---|---|
| HOMO | -6.25 | Pyrrole (B145914) ring, Iodine atom |
| LUMO | -1.80 | Pyridine (B92270) ring, Bromo-substituted carbon |
| HOMO-LUMO Gap (ΔE) | 4.45 | N/A |
An Electrostatic Potential (ESP) map is a visualization that illustrates the charge distribution on the surface of a molecule. deeporigin.comlibretexts.org It is calculated by determining the electrostatic potential at various points on the electron density surface. researchgate.net ESP maps are color-coded, typically with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles). libretexts.org For this compound, an ESP map would likely show negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a site for hydrogen bonding or protonation. Conversely, positive regions might be located around the hydrogen atom on the pyrrole nitrogen and potentially near the halogen atoms, influencing their interaction with nucleophiles. researchgate.net
Table 2: Hypothetical Hirshfeld Surface Contact Contributions for this compound This table presents a hypothetical breakdown of intermolecular contacts as determined by Hirshfeld analysis.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 35.5 |
| C···H / H···C | 18.2 |
| N···H / H···N | 16.8 |
| Br···H / H···Br | 12.5 |
| I···H / H···I | 9.0 |
| Other | 8.0 |
Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics
Density Functional Theory (DFT) is a widely used computational method to investigate the geometric and energetic properties of molecules. nih.govmdpi.com By performing geometry optimization, DFT calculations can determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on the potential energy surface. nih.gov For this compound, DFT studies would confirm the planarity of the fused pyrrolopyridine ring system, which is a common feature in related azaindole compounds. nih.govresearchgate.net These calculations also provide precise values for bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate the relative energies of different potential conformers or tautomers, confirming the most stable isomeric form under specific conditions.
Prediction of Spectroscopic Properties through Computational Methods (e.g., NMR, IR, UV-Vis)
Computational methods, particularly DFT, are highly effective at predicting various spectroscopic properties of molecules. longdom.org By calculating parameters like nuclear magnetic shielding tensors, vibrational frequencies, and electronic transition energies, it is possible to generate theoretical NMR, IR, and UV-Vis spectra. mdpi.comlongdom.org These predicted spectra can be compared with experimental data to confirm the molecular structure. For this compound, DFT calculations would predict the chemical shifts for each proton and carbon atom, the frequencies of key vibrational modes (such as N-H and C-H stretches), and the wavelength of maximum absorption (λmax) in the UV-Vis spectrum.
Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound This table presents hypothetical data to illustrate the correlation between computationally predicted and experimentally observed spectroscopic values.
| Spectroscopic Data | Predicted Value (DFT) | Hypothetical Experimental Value |
|---|---|---|
| ¹H NMR (δ, ppm) | ||
| NH | 12.10 | 11.95 |
| Ar-H | 8.45 | 8.38 |
| Ar-H | 7.80 | 7.72 |
| IR (ν, cm⁻¹) | ||
| N-H stretch | 3450 | 3435 |
| C=C stretch | 1615 | 1605 |
| UV-Vis (λmax, nm) | 288 | 290 |
Rational Design Principles for Modifications of this compound based on Computational Insights
Note: As of the current date, specific computational chemistry and theoretical studies focusing exclusively on this compound are not extensively available in public domain literature. Therefore, the following rational design principles are extrapolated from computational studies and structure-activity relationship (SAR) data of the closely related isomeric 1H-pyrrolo[2,3-b]pyridine and other analogous heterocyclic scaffolds. These principles provide a foundational hypothesis for designing novel derivatives of this compound.
Computational modeling, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, serves as a powerful tool in modern drug discovery to guide the synthesis of more potent and selective compounds. For the 1H-pyrrolo[2,3-b]pyridine scaffold, which is isomeric to the 1H-pyrrolo[2,3-c]pyridine core, extensive computational work has been performed to design inhibitors for various protein kinases. These studies offer valuable insights that can be hypothetically applied to the rational design of this compound derivatives.
A study on 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Traf2 and Nck-interacting kinase (TNIK) utilized three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to understand the structural requirements for inhibitory activity. nih.govresearchgate.netbldpharm.com The developed models showed strong predictive reliability, indicating that the steric and electrostatic fields are critical determinants of the compounds' potency. nih.govresearchgate.netbldpharm.com
Based on such computational models for analogous scaffolds, several key regions of the this compound molecule can be identified as prime candidates for modification to potentially enhance biological activity.
Table 1: Key Positions for Modification on the 1H-Pyrrolo[2,3-c]pyridine Scaffold and Their Potential Impact Based on Analogous Computational Studies
| Position for Modification | Type of Interaction Suggested by Computational Models on Analogs | Potential Functional Groups for Substitution | Expected Outcome based on Extrapolation |
| C3-Iodo Position | Potential for halogen bonding; steric bulk tolerance in a hydrophobic pocket. | Smaller or larger halogens (Cl, F); substituted aryl or heteroaryl groups; alkynyl groups. | Modulation of binding affinity and selectivity through altered halogen bond strength or new hydrophobic interactions. |
| C5-Bromo Position | Potential for halogen bonding; interaction with specific amino acid residues. | Other halogens (Cl, F); small alkyl groups; cyano or trifluoromethyl groups. | Fine-tuning of electronic properties and binding interactions to enhance potency and selectivity. |
| N1-Pyrrole Nitrogen | Hydrogen bond donor; potential site for introducing substituents to access additional binding pockets. | Alkyl or aryl substituents; groups capable of forming additional hydrogen bonds. | Improved target engagement and exploration of new binding modes. nih.gov |
| Pyridine Ring | Can be modified to improve physicochemical properties and target interactions. | Introduction of various substituents (e.g., amines, ethers) at available positions. | Enhanced solubility, metabolic stability, and target-specific interactions. |
Insights from Molecular Docking of Analogous Compounds
Molecular docking studies on 1H-pyrrolo[2,3-b]pyridine derivatives targeting various kinases, such as Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs), have revealed common binding modes. rsc.orgnih.govnih.gov Typically, the pyrrolo-pyridine core acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the protein kinase hinge region. The substituents at various positions then extend into specific pockets of the ATP-binding site.
For instance, in the design of JAK3 inhibitors, docking calculations were instrumental in guiding the substitution at the C4-position of the 1H-pyrrolo[2,3-b]pyridine scaffold with a cycloalkyl ring to increase inhibitory activity. rsc.org Furthermore, modulation of molecular lipophilicity and basicity was found to be critical for reducing off-target effects, such as inhibition of the hERG channel. rsc.org
Similarly, in the development of FGFR inhibitors, the introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was suggested by molecular modeling to form a hydrogen bond with a specific glycine (B1666218) residue. nih.gov
Table 2: Computationally Guided Design Strategies from Analogous Pyrrolopyridine Kinase Inhibitors
| Target Kinase | Key Computational Insight from Analogous Scaffold | Proposed Application to this compound |
| TNIK | Steric and electrostatic fields are critical. Favorable interactions with specific amino acid residues were identified through docking. researchgate.netbldpharm.com | Modifications at the C3 and C5 positions with groups that have favorable steric and electrostatic properties to interact with the target's active site. |
| JAK3 | Substitution at the C4-position with a cycloalkyl ring increased activity. Modulation of lipophilicity and basicity is crucial to reduce hERG inhibition. rsc.org | Introduction of cyclic substituents on the pyridine ring of the 1H-pyrrolo[2,3-c]pyridine core and careful management of overall lipophilicity. |
| FGFR | A trifluoromethyl group at the C5-position can form a key hydrogen bond. nih.gov | The existing bromo at C5 could be replaced with a trifluoromethyl or other hydrogen bond acceptors to target similar interactions. |
| MELK | Substituents at the 3-position can be optimized to enhance enzyme inhibition and induce apoptosis in cancer cells. | The iodo-group at the C3-position can be replaced with various substituted phenyl or other aromatic systems to explore similar structure-activity relationships. |
Applications of this compound in Chemical Research
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no specific information available regarding the applications of the chemical compound This compound in the requested areas of chemical research.
Searches for this exact compound did not yield any published studies detailing its use in the following applications:
Future Research Directions and Outlook for 5 Bromo 3 Iodo 1h Pyrrolo 2,3 C Pyridine
Exploration of Undiscovered Reactivity Pathways and Transformations
The primary allure of 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is generally more susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions than the C-Br bond. This reactivity difference is a powerful tool for chemists, enabling selective functionalization at the C-3 position while leaving the C-5 bromine available for subsequent transformations.
Future research should systematically explore a wide array of modern cross-coupling reactions. While staples like Suzuki-Miyaura and Sonogashira couplings are predictable first steps, investigations should extend to less common but highly valuable transformations. This includes Buchwald-Hartwig aminations for introducing diverse nitrogen-based functionalities, cyanation reactions to install nitriles as versatile synthetic handles, and various carbonylation methods. The pyrrolo[2,3-b]pyridine scaffold, a close isomer, is known to undergo electrophilic substitution reactions such as nitration and the Mannich reaction, suggesting that the reactivity of the pyrrole (B145914) ring itself, beyond the halogenated positions, is another area ripe for exploration. evitachem.com
| Reaction Type | Target Position | Potential Reagents/Catalysts | Introduced Functionality | Rationale |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | C-3 (selective) | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄) | Aryl/Heteroaryl groups | Exploits higher reactivity of C-I bond for C-C bond formation. |
| Sonogashira Coupling | C-3 (selective) | Terminal alkynes, Pd/Cu catalyst | Alkynyl groups | Introduces linear sp-hybridized fragments. |
| Buchwald-Hartwig Amination | C-3 or C-5 | Amines, Pd catalyst with specialized ligands | Amino groups (primary, secondary) | Creates C-N bonds for medicinal chemistry applications. |
| Stille Coupling | C-3 or C-5 | Organostannanes, Pd catalyst | Various organic groups | Alternative C-C coupling tolerant of many functional groups. |
| Heck Reaction | C-3 or C-5 | Alkenes, Pd catalyst | Alkenyl groups | Forms substituted alkenes. |
Integration into High-Throughput and Automated Synthesis Methodologies
To accelerate the discovery of novel derivatives, integrating the synthesis of this compound analogs into high-throughput and automated platforms is essential. Traditional batch synthesis is often time-consuming and labor-intensive, creating a bottleneck in generating the large libraries of compounds needed for screening.
Future efforts should focus on adapting its chemistry to modern synthesis technologies. Automated continuous flow synthesis, which has been successfully applied to produce related bicyclic N-heterocycles like tetrahydronaphthyridines, offers precise control over reaction parameters, improved safety, and scalability. nih.gov Such systems could enable the rapid, sequential modification of the scaffold, allowing for the creation of a diverse library of compounds from a single starting material in a fully automated fashion. nih.gov Furthermore, microwave-assisted synthesis, a technique already used for preparing related 1H-pyrrolo[3,2-c]pyridine derivatives, can dramatically reduce reaction times from hours to minutes, facilitating rapid lead optimization cycles. nih.gov
| Methodology | Key Advantages | Applicability to Scaffold | Reference for Analogy |
|---|---|---|---|
| Traditional Batch Synthesis | Well-established, suitable for initial exploration. | Standard approach for foundational reactions. | General Organic Synthesis |
| Automated Flow Chemistry | High reproducibility, scalability, safety, rapid optimization. | Ideal for library synthesis via sequential cross-coupling. | nih.gov |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields. | Well-suited for rapid derivatization and optimization cycles. | nih.gov |
Advanced Derivatization for Enhanced Chemical Functionality and Properties
The true value of this compound as a scaffold lies in its potential for advanced derivatization to create molecules with tailored properties. The 7-azaindole (B17877) core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds targeting various biological pathways. For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of fibroblast growth factor receptor (FGFR) and Traf2 and Nck-interacting kinase (TNIK), which are implicated in cancers. rsc.orgimist.ma
Future derivatization strategies should be guided by medicinal chemistry principles. The sequential functionalization of the C-3 and C-5 positions allows for the systematic exploration of the chemical space around the core. One position can be used to attach a group that anchors the molecule to a biological target, while the other can be modified to fine-tune physicochemical properties like solubility, metabolic stability, and cell permeability. For example, iodinated pyrazolo[3,4-b]pyridines, another related scaffold, have been shown to undergo arylation, alkynylation, and alkenylation, demonstrating the versatility of the halogen handle for introducing a wide range of chemical functionalities. nih.gov
Potential for Green Chemistry Approaches in its Synthesis and Transformations
Modern chemical synthesis places a strong emphasis on sustainability. Future research into the chemistry of this compound should prioritize the development of green and sustainable methods for its synthesis and subsequent transformations. This involves minimizing waste, reducing the use of hazardous solvents, and improving energy efficiency.
Mechanochemistry, which involves conducting reactions by grinding or milling solid reactants, offers a compelling green alternative to traditional solvent-based methods. researchgate.net This technique has been successfully used for the deuteration of heteroaryl halides, including 1H-pyrrolo[2,3-b]pyridine derivatives, and for the synthesis of other nitrogen heterocycles with minimal or no solvent. researchgate.netacs.org Investigating mechanochemical methods for the cross-coupling reactions of this compound could lead to significantly more environmentally friendly synthetic routes. Additionally, developing a solvent-free iodination process, similar to what has been achieved for pyrimidines, could provide a greener pathway to the parent compound itself. mdpi.com
| Green Chemistry Principle | Potential Application | Benefit | Reference for Analogy |
|---|---|---|---|
| Waste Prevention | Mechanochemical synthesis (ball milling) | Reduces or eliminates solvent waste. | researchgate.netacs.org |
| Atom Economy | Catalytic reactions (e.g., cross-coupling) | Maximizes incorporation of starting materials into the final product. | General Catalysis |
| Less Hazardous Chemical Syntheses | Solvent-free iodination | Avoids hazardous solvents and harsh acidic conditions. | mdpi.com |
| Energy Efficiency | Piezoelectric-assisted mechanochemistry | Uses mechanical force to drive reactions at room temperature. | acs.org |
Synergistic Research Combining Experimental and Advanced Computational Methodologies
The integration of computational chemistry with experimental synthesis can dramatically accelerate the drug discovery process. Instead of relying on trial-and-error, a synergistic approach allows for the rational design of molecules with a higher probability of success.
Future research programs should employ computational tools from the outset. Molecular docking studies can be used to predict how derivatives of this compound might bind to specific protein targets, such as kinases, which are often targeted by related scaffolds. nih.govnih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to be active. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models, which have been effectively used for 1H-pyrrolo[2,3-b]pyridine derivatives, can be developed as more data becomes available. imist.ma These models can identify the key structural features that correlate with biological activity, providing invaluable guidance for the design of next-generation compounds with enhanced potency and optimized properties. This combined "in silico-in vitro" approach saves resources, reduces the reliance on extensive animal testing, and provides a more direct path to novel therapeutic agents.
Q & A
Q. What are the key synthetic routes for preparing 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine?
The compound is synthesized via sequential halogenation or functionalization of the pyrrolopyridine core. For example, bromination and iodination can be achieved using reagents like N-bromosuccinimide (NBS) or iodine in the presence of a directing group. Evidence from analogous syntheses (e.g., 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine) highlights the use of Sonogashira coupling (phenylacetylene with 3-iodo intermediates) or Vilsmeier-Haack formylation . Key steps include:
- Halogenation at specific positions using controlled stoichiometry.
- Purification via silica gel chromatography (heptane/ethyl acetate, 8:2) to isolate intermediates .
- Characterization via NMR (e.g., δ 12.40 ppm for NH protons) and NMR to confirm substitution patterns .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- NMR Spectroscopy : NMR resolves aromatic protons (e.g., δ 8.39 ppm for HetH) and NH signals (δ 12.40 ppm), while NMR identifies carbonyl and halogenated carbons .
- X-ray Crystallography : Single-crystal studies reveal planar azaindole skeletons with hydrogen-bonded dimers (N–H⋯N interactions, r.m.s. deviation = 0.017 Å) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 197.03 for CHBrN) confirm molecular weight .
Q. What are common functionalization reactions involving this compound?
The 3-iodo and 5-bromo positions are reactive sites for cross-coupling (e.g., Suzuki, Sonogashira). For example:
- Sonogashira Coupling : React with phenylacetylene under Pd catalysis to form alkynylated derivatives (51% yield, purified via flash chromatography) .
- Suzuki-Miyaura Coupling : Use arylboronic acids (e.g., 3,4-dimethoxyphenyl) with Pd(PPh) in toluene/ethanol (105°C) to generate biaryl products .
Advanced Research Questions
Q. How can researchers optimize cross-coupling reactions to improve yields and reduce by-products?
- Catalyst Selection : Pd(PPh) or PdCl(dppf) enhances coupling efficiency for bulky substrates .
- Solvent Systems : Polar aprotic solvents (e.g., THF, dioxane) improve solubility, while base choice (KCO, NaOAc) minimizes dehalogenation side reactions .
- Temperature Control : Reflux conditions (105–120°C) for 4–8 hours ensure complete conversion .
Q. What strategies mitigate competing substitution reactions during functionalization?
- Protecting Groups : Tosyl (Ts) groups block reactive NH sites during alkylation or acylation (e.g., NaH/TsCl in THF) .
- Regioselective Halogenation : Sequential halogenation (Br → I) avoids mixed intermediates, as seen in the synthesis of 5-bromo-3-(phenylethynyl) derivatives .
- Kinetic vs. Thermodynamic Control : Lower temperatures (0°C) favor desired substitution pathways over side reactions .
Q. How can structure-activity relationship (SAR) studies be designed using this scaffold?
- Substitution Patterns : Vary substituents at positions 3 and 5 (e.g., alkynyl, aryl, nitrile) to assess bioactivity. For example, 3-((5-(3,4-dimethoxyphenyl)-pyrrolo[2,3-b]pyridin-3-yl)ethynyl)benzonitrile showed enhanced enzyme inhibition .
- Biological Assays : Test derivatives against cancer cell lines (e.g., anti-proliferative activity) or inflammatory targets (COX-2 inhibition) .
- Computational Modeling : Dock derivatives into enzyme active sites (e.g., kinases) to predict binding affinity .
Q. How should researchers address discrepancies in reported synthetic yields?
- Reagent Purity : Ensure anhydrous conditions for moisture-sensitive steps (e.g., NaH-mediated alkylation) .
- Chromatography Optimization : Adjust mobile phase ratios (heptane/ethyl acetate) to resolve closely eluting by-products .
- Scale-Up Adjustments : Batchwise addition of reagents (e.g., HNO for nitration) prevents exothermic runaway reactions .
Methodological Considerations
Q. What purification techniques are critical for isolating halogenated pyrrolopyridines?
- Flash Chromatography : Use silica gel with gradient elution (heptane → ethyl acetate) for polar by-products .
- Recrystallization : Ethanol/water mixtures yield high-purity solids (e.g., 98% purity for 5-bromo-1H-pyrrolo[2,3-b]pyridine) .
Q. How can computational tools aid in reaction design for this compound?
- DFT Calculations : Predict regioselectivity in electrophilic substitution (e.g., iodination at position 3 vs. 5) .
- Retrosynthetic Analysis : Software like Synthia proposes routes via disconnections at halogen bonds or heterocyclic rings .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
